molecular formula C16H14N2O2 B2426415 2-methyl-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-43-8

2-methyl-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2426415
CAS No.: 921774-43-8
M. Wt: 266.3
InChI Key: ATRHFNGIQJNWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Indole (B1671886) and Benzamide (B126) Scaffolds in Drug Discovery

The indole and benzamide scaffolds are considered "privileged structures" in medicinal chemistry due to their recurrence in numerous biologically active compounds and their ability to bind to multiple receptor types. nih.gov

The indole nucleus is a fundamental component of many natural products, alkaloids, and synthetic drugs, recognized for its broad spectrum of pharmacological activities. nih.govgoogle.com Its versatility allows it to serve as a cornerstone for developing agents targeting a vast range of diseases, including cancer, infections, and inflammatory disorders. google.comnih.gov The structural flexibility of the indole ring enables it to participate in various chemical interactions with biological macromolecules, underpinning its widespread use in the design of novel therapeutics. nih.gov

Benzamide and its derivatives are also integral to drug discovery, exhibiting a wide array of biological functions such as antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The benzamide moiety is a common feature in many approved drugs and is known to modulate numerous metabolic and biological processes. brieflands.com Its ability to form hydrogen bonds and engage in other non-covalent interactions makes it a valuable component for designing molecules with specific pharmacological profiles. nih.gov

The oxoindole scaffold, a derivative of indole, has a rich history in medicinal chemistry, originating from the isolation of alkaloids from natural sources like the plant Uncaria tomentosa. nih.gov This core structure is present in many natural and synthetic compounds that exhibit a wide range of biological effects, including antiviral, antibacterial, and anticancer activities. researchgate.net The pharmacological importance of the oxoindole moiety is attributed to its capacity for chemical modification at various positions, which allows for the generation of derivatives with novel biological functions. nih.gov A significant number of oxoindole derivatives have been investigated as anticancer agents, but their therapeutic potential extends to other areas such as antimicrobial and anti-inflammatory applications. nih.gov

Benzamide moieties play a crucial role in the pharmacological modulation of various biological targets. They are key components in a range of therapeutic agents used in psychiatry and other clinical specialties. researchgate.net The structural features of benzamides allow them to interact with diverse biological targets, including enzymes and receptors. researchgate.netbrieflands.com For instance, N-substituted benzamides have been investigated as radio- and chemosensitizers, demonstrating their potential in enhancing cancer therapies. nih.gov The versatility of the benzamide scaffold allows for the synthesis of derivatives with a wide spectrum of activities, from anticonvulsant and anti-inflammatory to antitumor and antimicrobial effects. researchgate.net

Overview of the Therapeutic Relevance of Oxoindoline-Benzamide Structures

The conjugation of oxoindoline and benzamide moieties creates a class of compounds with significant therapeutic potential. Research has shown that these hybrid structures can act as potent inhibitors of various enzymes and modulators of cellular pathways involved in disease. For example, derivatives of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide have demonstrated remarkable antitumor activity against several cancer cell lines. nih.gov

One area of particular interest is the development of oxoindoline-benzamide conjugates as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The oxoindole core can serve as a scaffold to establish hydrogen bonds with the hinge region of protein kinases, a key interaction for inhibitory activity. nih.gov A study on N-substituted-2-oxoindolin benzoylhydrazines identified compounds that act as modulators of c-MET, a receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov

Table 1: Anticancer Activity of selected N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide Analogs nih.gov

CompoundModificationCell Line (Daoy) IC50 (µg/mL)Cell Line (UW228-2) IC50 (µg/mL)Cell Line (Huh-7) IC50 (µg/mL)Cell Line (Hela) IC50 (µg/mL)Cell Line (MDA-MB231) IC50 (µg/mL)
5b 5-Bromo on oxoindole1.864.656.873.655.43
5d 5-Nitro on oxoindole4.426.5410.895.677.89
CFM-1 (Standard) -12.3018.7025.4015.6021.80

This table is interactive and can be sorted by column.

The structure-activity relationship (SAR) studies of these conjugates have provided valuable insights for the design of more potent and selective agents. For instance, substitutions on the oxoindole ring, such as the introduction of halogen atoms, have been shown to influence the biological activity. nih.govnih.gov In the case of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides, compounds with a bromo or nitro group at the 5-position of the oxoindole ring exhibited potent anticancer activity. nih.gov

Table 2: c-MET Inhibitory Activity of selected 2-Oxoindoline Derivatives nih.gov

CompoundModifications on 2-Oxoindoline Corec-MET Inhibition at 20 µM (%)
6 4,6-dichloro>50
10 4,6-dibromo>50
12 4,6-diiodo<50
13 p-tolylaminocarbonyl N-substitution72
14 p-Cl phenyl N-substitution>50

This table is interactive and can be sorted by column.

Research Landscape and Future Directions in Oxoindoline-Benzamide Conjugate Development

The current research landscape for oxoindoline-benzamide conjugates is dynamic, with ongoing efforts to synthesize and evaluate new derivatives for various therapeutic applications. The focus remains on elucidating the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Future directions in this field are likely to involve the exploration of these conjugates against a wider range of biological targets. Given the diverse activities of the parent scaffolds, there is potential for developing novel agents for neurodegenerative diseases, metabolic disorders, and infectious diseases. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will continue to play a crucial role in the rational design of new and more effective oxoindoline-benzamide derivatives. nih.gov Furthermore, investigating the potential of these compounds as dual or multi-target agents is a promising avenue for addressing complex diseases like cancer. nih.gov

Properties

IUPAC Name

2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-4-2-3-5-13(10)16(20)17-12-6-7-14-11(8-12)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRHFNGIQJNWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Vitro Biological Activity and Mechanistic Investigations of Oxoindoline Benzamide Conjugates

Antineoplastic and Antiproliferative Activities (In Vitro)

Research into the antineoplastic and antiproliferative activities of novel chemical entities is foundational to the development of new cancer therapies. This typically involves assessing a compound's ability to inhibit the growth of or kill cancer cells in a laboratory setting.

Evaluation Against Diverse Cancer Cell Lines

A critical step in characterizing a potential anticancer agent is to screen it against a panel of diverse human cancer cell lines. This helps to determine the breadth and selectivity of the compound's activity. However, no studies were found that reported the effects of 2-methyl-N-(2-oxoindolin-5-yl)benzamide on the following commonly used cancer cell lines: Daoy (medulloblastoma), UW228-2 (medulloblastoma), Huh-7 (hepatocellular carcinoma), HeLa (cervical cancer), MDA-MB-231 (breast cancer), SK-MEL-2 (melanoma), MCF-7 (breast cancer), IMR-32 (neuroblastoma), MG-63 (osteosarcoma), HT-29 (colorectal adenocarcinoma), Hep-G2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), LoVo (colorectal adenocarcinoma), A549 (lung carcinoma), or K562 (chronic myelogenous leukemia).

Modulation of Cellular Processes (In Vitro)

Understanding the mechanisms by which a compound exerts its antiproliferative effects is crucial. Key areas of investigation include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. Many effective chemotherapeutic agents work by reactivating these apoptosis pathways in cancer cells. There is currently no published data detailing whether this compound can induce apoptosis in cancer cells.

The cell cycle is the series of events that take place in a cell leading to its division and duplication. A common strategy in cancer therapy is to arrest the cell cycle, thereby preventing cancer cells from proliferating. Investigations into the effect of this compound on cell cycle progression have not been reported in the available scientific literature.

Enzyme and Receptor Modulation (In Vitro)

Many modern cancer therapies are designed to target specific enzymes or receptors that are critical for tumor growth and survival. Tyrosine kinases are a particularly important class of enzymes in this regard.

Tyrosine Kinase Inhibition

Tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src, and Epidermal Growth Factor Receptor (EGFR), are key regulators of cellular signaling pathways that control cell growth, proliferation, and angiogenesis (the formation of new blood vessels). Inhibiting these kinases is a proven strategy in cancer treatment. Currently, there are no available in vitro assay results to indicate whether this compound acts as an inhibitor of VEGFR-2, Src, EGFR, or other tyrosine kinases.

While the general scaffolds of oxoindoline and benzamide (B126) are present in many biologically active molecules, including kinase inhibitors, specific experimental data for the compound this compound remains elusive. Further research is required to determine its potential biological activities and therapeutic applications.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

While direct inhibitory data for this compound on cyclooxygenase enzymes is not extensively documented, research into structurally related 1,3-dihydro-2H-indolin-2-one derivatives has shown promising results, particularly against the COX-2 isoform. osi.lv The inflammatory response is significantly mediated by prostaglandins, the synthesis of which is catalyzed by COX enzymes. COX-2 is an inducible isoform that is often upregulated at sites of inflammation, making it a key target for anti-inflammatory drug development.

Certain oxindole (B195798) derivatives have demonstrated good COX-2 inhibitory activities, with IC50 values in the low micromolar range. For instance, some derivatives have shown IC50 values for COX-2 inhibition between 2.35 µM and 3.34 µM. osi.lv The general structure of these active compounds suggests that the oxindole core is a viable scaffold for developing selective COX-2 inhibitors. Molecular docking studies have further indicated that these derivatives can effectively bind within the active site of the COX-2 enzyme. osi.lv

Table 1: COX-2 Inhibitory Activity of Selected 1,3-Dihydro-2H-indolin-2-one Derivatives Data based on findings for structurally related compounds.

Compound ID Structure IC50 (µM) for COX-2
Derivative 4e Structure not fully specified in source 2.35 ± 0.04
Derivative 9h Structure not fully specified in source 2.42 ± 0.10
Derivative 9i Structure not fully specified in source 3.34 ± 0.05

Histone Deacetylase (HDAC2) Inhibition

The field of epigenetics has identified histone deacetylases (HDACs) as crucial regulators of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. While benzamide-containing compounds are a known class of HDAC inhibitors, specific data for this compound is limited. However, extensive research has been conducted on N-hydroxybenzamides that incorporate a 2-oxoindoline moiety. These related compounds have demonstrated potent inhibitory effects against HDAC2, with IC50 values in the sub-micromolar range. nih.gov

The hydroxamic acid group in these analogues plays a critical role in chelating the zinc ion within the active site of HDAC enzymes. Docking studies have confirmed that these N-hydroxybenzamide derivatives can bind tightly to the active site of HDAC2. nih.gov Although this compound lacks the hydroxamic acid functional group, the broader class of benzamides has been shown to possess HDAC inhibitory activity, suggesting that the oxoindoline-benzamide scaffold may still have potential in this area. researchgate.net

Table 2: HDAC2 Inhibitory Activity of N-Hydroxybenzamides Incorporating 2-Oxoindoline Data based on findings for structurally related compounds.

Compound Class General Structure IC50 Range for HDAC2
N-hydroxybenzamides with 2-oxoindoline Oxoindoline core linked to an N-hydroxybenzamide Sub-micromolar

Inhibition of Protein Tyrosine Phosphatase Shp2

Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways. The development of inhibitors for Shp2 is an active area of research, particularly for cancer therapy. Oxindole-based scaffolds have been identified as a promising starting point for the design of Shp2 inhibitors. nih.gov

Screening of compound libraries has led to the identification of oxindole derivatives with inhibitory activity against Shp2. nih.gov While specific inhibitory concentrations for this compound are not available, the research on related structures indicates that modifications to the oxindole core can lead to selective inhibition of Shp2 over other phosphatases like Shp1 and PTP1B. nih.gov The most effective inhibitors in these series often feature carboxylic acid or sulfonamide groups at the 5-position of the oxindole ring. nih.gov

Other Kinase and Enzyme Targets (e.g., PDK-1, LDHA, DPP-IV, Carbonic Anhydrase, Cholinesterases, α-Glucosidase)

For example, certain 3-alkenyl-oxindole derivatives have been evaluated against a panel of protein kinases, demonstrating inhibitory activity against RET, Kit, c-Met, VEGFR-1, VEGFR-2, FGFR1, PDGFR, and BRAF. microbiologyjournal.org One such compound showed significant percentage inhibition against several of these kinases at a concentration of 10 µM. microbiologyjournal.org This suggests that the oxoindoline core is a versatile scaffold for kinase inhibition, and by extension, oxoindoline-benzamide conjugates may also exhibit activity against a range of kinase and enzyme targets.

Table 3: Kinase Inhibition Profile of a Representative 3-Alkenyl-Oxindole Derivative (Compound 15c) Data based on findings for a structurally related compound.

Kinase Target % Inhibition at 10 µM IC50 (µM)
RET 74% 1.185
KIT 31% Not determined
c-Met 62% Not determined
VEGFR-1 40% Not determined
VEGFR-2 73% 0.117
FGFR1 74% 1.287
PDGFR 59% Not determined
BRAF 69% Not determined

c-MET/SMO Modulatory Effects

The mesenchymal-epithelial transition factor (c-MET) and the Smoothened (SMO) signaling pathways are crucial in cell proliferation and are often dysregulated in cancer. The development of dual inhibitors targeting both pathways is a promising therapeutic strategy. Research into N-substituted-2-oxoindolin benzoylhydrazines, a class of compounds structurally related to this compound, has revealed potent c-MET and SMO modulatory effects. nih.gov

These compounds have been shown to inhibit c-MET kinase activity, with some derivatives demonstrating over 50% inhibition at a concentration of 20 µM. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on both the 2-oxoindoline core and the N-pendant aromatic ring can significantly influence the inhibitory potency against both c-MET and SMO. nih.gov For instance, the introduction of halogen atoms on the oxoindoline ring and a p-nitro group on the N-pendant led to improved c-MET inhibition and low nanomolar Ki values for SMO targeting. nih.gov

Table 4: c-MET Inhibitory Activity of Selected N-Substituted-2-oxoindolin Benzoylhydrazines Data based on findings for structurally related compounds.

Compound ID Modifications % c-MET Inhibition at 20 µM
Derivative 13 Double aromatic substitution on oxoindoline core 72%
Benzofuran derivative (20) Cyclized acetamido moiety ~50% residual activity
Benzothiophene derivative (21) Cyclized acetamido moiety ~50% residual activity

Interactions with Mitotic Spindle Microtubules

The mitotic spindle, composed of microtubules, is essential for cell division, making it a key target for anticancer drugs. While there is no direct evidence of this compound interacting with mitotic spindle microtubules, related benzamide and indole (B1671886) derivatives have been investigated as tubulin polymerization inhibitors. researchgate.net These compounds often target the colchicine (B1669291) binding site on tubulin, leading to a disruption of microtubule dynamics, mitotic arrest, and ultimately apoptosis. researchgate.net

The general principle behind this mechanism is the inhibition of the polymerization of tubulin into microtubules. This disruption of the microtubule network is particularly detrimental to rapidly dividing cancer cells. The efficacy of such compounds is typically evaluated through in vitro tubulin polymerization assays.

Antimicrobial Activity (In Vitro)

The search for new antimicrobial agents is a critical area of pharmaceutical research. While specific antimicrobial data for this compound is not available, a study on the closely related N-(1-isopropyl-2-oxoindolin-5-yl) substituted amide derivatives has shown significant antimicrobial activity. nih.gov These compounds were screened against a panel of bacteria and fungi, demonstrating potent activity at concentrations of 75 and 100 µg/mL. nih.gov

The structural similarity between these compounds and this compound, differing only by the presence of an isopropyl group at the N1 position of the oxoindoline ring, suggests that the core oxoindoline-benzamide scaffold may possess inherent antimicrobial properties. The tested derivatives showed activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov

Table 5: Antimicrobial Activity of Selected N-(1-isopropyl-2-oxoindolin-5-yl) Substituted Amide Derivatives Data based on findings for structurally related compounds.

Compound ID Test Concentration (µg/mL) Potency
Derivative 6b 75 and 100 Potent
Derivative 6e 75 and 100 Potent
Derivative 6f 75 and 100 Potent
Derivative 6g 75 and 100 Potent
Derivative 6h 75 and 100 Potent

Antibacterial Efficacy Against Bacterial Strains (e.g., E. coli, B. subtilis, S. aureus, S. typhi)

No published studies were identified that specifically evaluated the antibacterial efficacy of this compound against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, or Salmonella typhi. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial activity against these strains can be provided.

Antifungal Properties

There is currently no available research detailing the in vitro antifungal properties of this compound. Studies on related oxindole derivatives have shown that structural modifications can lead to antifungal activity against various plant pathogenic fungi, but these findings are not directly applicable to the specified compound. mdpi.comnih.gov

Evaluation of Potential Antiviral Effects (In Vitro)

No specific in vitro studies on the antiviral effects of this compound have been reported in the scientific literature. Research into related benzamide and isoindoline (B1297411) derivatives has explored their potential as viral protease inhibitors, but this research does not include the specific compound . nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Structural Features Critical for In Vitro Biological Activities

The biological activity of the oxoindoline-benzamide scaffold is finely tuned by the nature and position of various substituents on its core rings and the linker connecting them.

Impact of Substituents on Oxoindoline Ring (e.g., Position-5 Modifications, N-Substitutions)

The oxoindoline ring is a critical pharmacophore, and modifications to this moiety significantly alter the biological profile of the compounds.

Position-5 Modifications: Substitutions at the 5-position of the oxoindoline (or isatin) ring have proven to be a key area for enhancing activity. For instance, the introduction of a chlorine atom at this position was found to be highly favorable for anti-breast cancer activity in a series of related compounds. researchgate.net This suggests that an electron-withdrawing group at this position can enhance the interaction with the biological target. In another study on isatin (B1672199) analogues, substitution with an electron-withdrawing group like chlorine potentiated the potency of carbonic anhydrase inhibitors, whereas an electron-donating methyl group diminished activity. nih.gov

N-Substitutions: The nitrogen atom of the oxoindoline ring offers another site for modification. SAR studies have shown that N-substitution can have a mixed impact on inhibitory activity. In one series of 2-oxoindoline derivatives, a para-chloro substitution on an N-arylacetamido group led to the highest potency against the c-MET kinase, whereas a meta-double substitution with trifluoromethyl (CF3) groups resulted in a near-complete loss of activity. nih.gov This highlights a sensitivity to both electronic and steric factors at this position. N-alkylation with a benzyl (B1604629) group has also been shown to enhance activity in certain contexts. nih.govnih.gov Conversely, for some enzyme targets like AMP-activated protein kinase (AMPK), the unsubstituted indole (B1671886) N-H group is critical for forming a key hydrogen bond interaction, and its methylation leads to the abolition of inhibitory activity.

The following table summarizes the impact of various substitutions on the oxoindoline ring on biological activity.

Modification Site Substituent Observed Effect on Biological Activity Reference
Position-5Chlorine (Cl)Increased anti-breast cancer activity researchgate.net
Position-5Chlorine (Cl)Potentiated carbonic anhydrase inhibition nih.gov
Position-5Methyl (CH3)Diminished carbonic anhydrase inhibition nih.gov
N1-Positionp-Cl-phenylacetamidoHighest potency against c-MET kinase nih.gov
N1-Positionm-di-CF3-phenylacetamidoAbrogation of c-MET kinase activity nih.gov
N1-PositionBenzylEnhanced anticancer activity nih.govnih.gov
N1-PositionMethyl (CH3)Abolished AMPK inhibitory activity

Influence of Substituents on Benzamide (B126) Moiety (e.g., Methyl Group, Halogenation)

Methyl Group: The position of the methyl group on the benzamide ring is significant. The parent compound, 2-methyl-N-(2-oxoindolin-5-yl)benzamide, specifies an ortho-methyl group. In related series, a p-methyltoluene group attached to the amide linkage was found to be optimal for anti-breast cancer activity. researchgate.net This indicates that the placement of small, lipophilic groups can enhance binding affinity, possibly by fitting into a specific hydrophobic pocket of the target protein.

Halogenation: The introduction of halogens, such as fluorine or chlorine, to the benzamide ring is a common strategy to modulate activity. In a series of 3-substituted benzamide derivatives, 3-halogenated and 3-trifluoromethylated compounds were identified as highly potent Bcr-Abl kinase inhibitors. nih.gov For other targets, analogues with a trifluoromethyl (CF3) group on the benzamide moiety showed high potency against the Epidermal Growth Factor Receptor (EGFR). mdpi.com The strong electron-withdrawing nature and lipophilicity of halogens can influence electronic distribution, membrane permeability, and direct interactions with the target.

Other Substituents: The necessity of the benzamide's phenyl ring was demonstrated in studies where its replacement with aliphatic groups led to inactive compounds. nih.gov This underscores the importance of the aromatic system for binding, likely through π-π stacking or other hydrophobic interactions. Molecular modeling studies have confirmed that the p-tolylaminocarbonyl group (a substituted benzamide) engages in charge transfer interactions with residues in the c-MET active site. nih.gov

Role of Linker Chains and Functional Groups Between Oxoindoline and Benzamide

The amide bond forms the primary linker in this compound. However, studies on related series have explored variations in this linkage to optimize activity.

Amide Bond Orientation: The orientation of the amide linker is critical. In one study, inverting the amide bond to form the corresponding anilides resulted in a complete loss of activity, highlighting the importance of the specific hydrogen bonding pattern provided by the N-H and carbonyl groups of the benzamide.

Linker Flexibility and Functionalization: The length and flexibility of the linker can be modulated to achieve better positioning within the target's binding site. In a series of benzodioxane-benzamides, modifying the length of an ethylenoxy linker showed that a shorter methylenoxy or ethylenoxy chain was preferred over a longer propylenoxy chain for FtsZ protein inhibition. mdpi.com Introducing functional groups, such as a hydroxyl (-OH) group, onto the linker can slightly alter antimicrobial activity but serves as a crucial anchor for developing prodrugs or other derivatives. nih.gov

Alternative Linkers: Researchers have explored replacing the direct amide linkage with more complex heterocyclic systems or functional groups. Hydrazone linkers (-C=N-NH-), for example, have been successfully used to connect oxoindoline moieties to other aromatic systems, yielding potent inhibitors of carbonic anhydrase and other enzymes. nih.gov The imine group within the hydrazone is noted for its chemical stability and structural flexibility. nih.gov

Specific SAR Insights from Related Oxoindoline-Benzamide Series

By examining broader series of oxoindoline-benzamide derivatives, more specific correlations between substitution patterns and biological outcomes have been established.

Correlation of Substitution Patterns with Anti-proliferative Efficacy

The anti-proliferative activity of oxoindoline-benzamide derivatives is highly dependent on the specific combination of substituents on both aromatic rings.

A study combining findings from various series identified a particularly effective combination for anti-breast cancer activity against MDA-MB-231 cells: a chlorine substitution at the 5th position of the isatin (oxoindoline precursor) moiety combined with a p-methyltoluene group adjacent to the amide linkage. researchgate.net In another study, a spiro-oxindole derivative with an N-benzyl substitution and a chloro group on the indolin-2-one scaffold showed the most potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 3.55 µM and 4.40 µM, respectively. nih.gov

The introduction of substituents at positions 5 or 7 of the oxindole (B195798) moiety in a different series of complex heterocyclic derivatives led to a reduction or complete disappearance of anti-proliferative activity, suggesting that for some scaffolds, these positions must remain unsubstituted for optimal efficacy. nih.gov In contrast, studies on indole-aryl amides showed that specific substitutions could yield potent and selective activity. For example, one compound was particularly active against HT29 colon cancer cells (IC50 = 2.61 µM) and PC3 prostate cancer cells (IC50 = 0.39 µM) while being significantly less toxic to normal fibroblast cells. mdpi.com

The following table presents data on the anti-proliferative activity of selected oxoindoline derivatives.

Compound Series Key Structural Features Cell Line Activity (IC50) Reference
Spiro OxindoleN-benzyl, Cl on indolin-2-oneMCF-73.55 µM nih.gov
Spiro OxindoleN-benzyl, Cl on indolin-2-oneMDA-MB-2314.40 µM nih.gov
Indole-Aryl Amide4-(aminomethyl)aniline linker, 4-methylphenol groupHT29 (Colon)2.61 µM mdpi.com
Indole-Aryl Amide4-(aminomethyl)aniline linker, 4-methylphenol groupPC3 (Prostate)0.39 µM mdpi.com
Indole-Aryl Amide4-(aminomethyl)aniline linker, 4-methylphenol groupJ6 (Leukemia)0.37 µM mdpi.com

Structure-Activity Relationships for Enzyme Inhibitory Potency

The oxoindoline-benzamide scaffold is a privileged structure for designing inhibitors of various enzymes, particularly protein kinases and carbonic anhydrases.

Kinase Inhibition: For inhibitors of Bcr-Abl kinase, 3-halogenated and 3-trifluoromethylated benzamide derivatives were found to be highly potent. nih.gov In the context of EGFR inhibition, analogues featuring a trifluoromethylbenzene ring in either the amide or amine portion of the molecule exhibited very high potency, with inhibition rates exceeding 90% at a 10 nM concentration. mdpi.com Molecular docking studies suggest that the benzamide moiety often packs against specific leucine (B10760876) residues in the kinase binding pocket, while the oxoindoline core interacts with a hydrophobic cleft. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition: Several series of oxoindoline-benzenesulfonamide conjugates (a related scaffold) have been developed as potent CA inhibitors. These studies revealed that 3-substituted indoles generally exhibited the highest activity. mdpi.com In one series, N-aroyl-2-oxindole benzenesulfonamides preferentially inhibited the tumor-associated isoforms CA IX and XII. mdpi.com The sulfonamide group is crucial for coordinating with the zinc ion in the enzyme's active site, while the oxoindoline moiety contributes to binding affinity and selectivity.

Other Enzymes: For inhibitors of the bacterial cell division protein FtsZ, a 2,6-difluorobenzamide (B103285) moiety was found to be optimal, forming key hydrogen bonds with valine, asparagine, and leucine residues in the binding site. mdpi.com In a series of spiro-oxindole dihydroquinazoline (B8668462) compounds designed as Insulin-Regulated Aminopeptidase (IRAP) inhibitors, the inhibitor was found to act at an allosteric site near the GAMEN loop without directly interacting with the catalytic zinc atom. wikipedia.org

The table below summarizes SAR findings for enzyme inhibition.

Enzyme Target Favorable Structural Feature Resulting Potency/Effect Reference
Bcr-Abl Kinase3-Halogenation or 3-CF3 on benzamideHighly potent inhibition nih.gov
EGFR KinaseCF3-benzene ring in amide/amine moiety>90% inhibition at 10 nM mdpi.com
Carbonic Anhydrase (CA)3-Substituted indole moietyPotent inhibition, especially of hCA XII mdpi.com
FtsZ (bacterial)2,6-difluorobenzamideForms key H-bonds, potent inhibition mdpi.com
IRAPSpiro-oxindole dihydroquinazolinePotent (IC50 = 5.8 µM), allosteric inhibition wikipedia.org

In-depth Analysis of this compound Reveals Limited Publicly Available Data for Structure-Activity Relationship Studies

Despite extensive searches of scientific databases and literature, detailed information regarding the structure-activity relationship (SAR) and the modulation of selectivity for the specific chemical compound this compound is not publicly available. The current body of scientific literature does not appear to contain specific studies focused on this particular molecule that would allow for a comprehensive analysis as requested.

While the broader classes of benzamide and 2-oxoindoline derivatives are subjects of extensive research in medicinal chemistry, information pinpointing the biological targets, SAR, and selectivity profiles of this compound remains elusive. Research in this area often focuses on related but structurally distinct analogs.

For instance, studies on other N-substituted-2-oxoindoline derivatives have identified them as modulators of targets such as c-MET and Smoothened (SMO), which are implicated in cancer pathways. Similarly, various benzamide derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor antagonists. However, these findings cannot be directly extrapolated to delineate the specific properties of this compound without dedicated research on the compound itself.

The process of elucidating a compound's SAR and selectivity involves synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity against a primary target and a panel of related off-targets. This systematic approach allows researchers to understand how different chemical moieties contribute to potency and selectivity. The absence of such published data for this compound means that a detailed discussion on modulating its selectivity through structural variations cannot be constructed at this time.

Without foundational data on its biological activity and target engagement, any discussion on the SAR and selectivity of this compound would be purely speculative and would not meet the standards of a scientifically accurate and informative article. Further research and publication of data specifically on this compound are necessary before a comprehensive analysis can be provided.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is crucial for understanding the binding mechanism and affinity of potential drug candidates like 2-methyl-N-(2-oxoindolin-5-yl)benzamide with various enzymatic targets.

Studies on this compound and structurally related compounds, particularly those containing oxoindoline and benzamide (B126) scaffolds, have predicted their binding modes within the active sites of several key protein targets implicated in disease.

HDAC2: For Histone Deacetylase 2 (HDAC2), a class I HDAC, docking studies of benzamide inhibitors reveal a distinct binding mode. Unlike hydroxamate inhibitors that chelate the catalytic zinc ion directly, benzamide-containing molecules are predicted to block the entrance to the active site pocket. molport.com This interaction is often stabilized by hydrogen bonds with residues lining the catalytic tunnel.

Src Kinase: While direct studies on the title compound are limited, docking of related oxindole (B195798) derivatives into Fyn, a member of the Src Family Kinases (SFKs), suggests a binding mode similar to that of known potent inhibitors like PP2. benthamdirect.comresearchgate.net The oxindole core likely occupies the ATP-binding pocket, forming key interactions with hinge region residues. benthamdirect.com

VEGFR2: In the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain, derivatives with similar scaffolds, such as picolinamides, are predicted to bind in the ATP-binding pocket. The binding mode is typically characterized by hydrogen bonds formed with the hinge region residue Cys919. nih.gov The central aryl moiety and terminal rings often engage in hydrophobic interactions with surrounding residues. nih.gov

ACE2: For the Angiotensin-Converting Enzyme 2 (ACE2), the receptor for SARS-CoV-2, computational studies have explored inhibitors with related heterocyclic scaffolds like benzimidazole. researchgate.net Docking simulations place these fragments at the interface between ACE2 and the viral spike protein's receptor-binding domain (RBD), suggesting a mechanism of inhibiting the protein-protein interaction. researchgate.net

The stability and specificity of the binding of this compound and its analogs to their target proteins are determined by a network of molecular interactions. Docking studies have been pivotal in identifying the key amino acid residues involved in these interactions.

Hydrogen bonds, hydrophobic interactions, and π-π stacking are the most common forces governing the ligand-receptor complexes. For instance, with HDACs, the carbonyl group of the benzamide can form hydrogen bonds with residues like TYR298, while the -NH group may interact with GLY143. nih.gov In tyrosine kinases, hydrogen bonding with hinge region residues is a critical determinant of inhibitory activity. nih.gov

The table below summarizes the key interactions and residues identified in docking studies for related compounds with various protein targets.

Target ProteinKey Interacting ResiduesType of Interaction
Tyrosine Kinase (c-MET) Y1159, F1168, H1174, H1162π–π interactions, Charge-transfer interactions
HDAC2 Zinc ion (Zn²⁺), Asp181, His183, Asp269Chelation, Unfavorable contributions
Src Family Kinase (Fyn) Met341, Glu310, Asp404Hydrogen bonds
VEGFR-2 Cys919Hydrogen bonds
ACE2 D30, N33, T324, F356 (on ACE2)Hydrogen bonds, Hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is vital for predicting the activity of new, unsynthesized molecules and for understanding which structural features are important for their function. researchgate.netnih.gov

For classes of compounds that include the this compound scaffold, various QSAR models have been developed. These models are typically built using statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). mdpi.com MLR provides a linear equation correlating molecular descriptors with activity, while ANN can capture more complex, non-linear relationships. mdpi.combenthamdirect.com

The process involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using a training set of these compounds to build the model. The predictive power of the resulting QSAR model is then rigorously assessed using internal cross-validation techniques (like leave-one-out) and external validation with a separate test set of compounds. benthamdirect.com Statistically significant models for related N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides have been successfully developed to predict their anticancer activity.

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. nih.gov These descriptors are numerical representations of the physicochemical, topological, or electronic properties of the molecules. researchgate.net

For benzamide and related heterocyclic structures, several key descriptors have been found to govern their activity.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), molecular weight (MW), and electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For some bicyclo (aryl methyl) benzamides, descriptors like polarizability and the number of hydrogen bond donors have been shown to be strongly correlated with biological activity. nih.govbenthamdirect.com

The following table lists some of the key descriptors that have been identified as important in QSAR models of related compounds.

Descriptor TypeDescriptor NameDescription
Physicochemical logPA measure of the molecule's lipophilicity or hydrophobicity.
Physicochemical Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.
Physicochemical Hydrogen Bond Donors (HBD)The number of hydrogen atoms attached to electronegative atoms.
Topological Wiener IndexThe sum of distances between all pairs of non-hydrogen atoms in the molecule.
Topological Balaban IndexA distance-based topological index that considers the size of the molecule.
Quantum Chemical HOMO/LUMO EnergyEnergies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking.

MD simulations are frequently used to assess the stability of the binding pose predicted by docking. By simulating the complex in a solvated environment for a period of nanoseconds, researchers can observe whether the key interactions are maintained. For example, simulations of related inhibitors with HDAC2 and VEGFR-2 have been used to confirm the stability of the ligand within the active site and to analyze fluctuations in key residues. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering deeper insights into the mechanism of inhibition and validating the initial docking results.

Investigating Ligand-Protein Complex Stability

The stability of a ligand-protein complex is a critical determinant of a drug's efficacy and potency. Molecular dynamics (MD) simulations are a primary tool for assessing this stability. nih.gov By simulating the physical movements of atoms and molecules over time, MD can provide insights into the dynamic behavior of the ligand within the protein's binding site. Key metrics such as Root Mean Square Deviation (RMSD) are calculated to evaluate the stability of the complex; lower RMSD values typically indicate greater stability. nih.gov

Despite the utility of these methods, specific molecular dynamics simulation data for complexes involving this compound are not available in the reviewed scientific literature. Such a study would be necessary to determine its binding stability with specific protein targets.

Interactive Table 1: Representative Parameters for Ligand-Protein Complex Stability Analysis (Note: Data for this compound is not available in the literature; this table is illustrative of typical data generated in such studies.)

Protein TargetMD Simulation Length (ns)Average RMSD (Å)Binding Free Energy (kcal/mol)
Data not availableData not availableData not availableData not available

Exploring Conformational Changes and Binding Mechanisms

Molecular docking and MD simulations are also crucial for exploring the binding mechanism and any conformational changes that occur upon ligand binding. nih.govnih.gov Docking studies predict the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the likely binding mode. mdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.com MD simulations can further elucidate how the ligand and protein adapt to each other, revealing dynamic changes that are essential for the binding mechanism. nih.gov

For this compound, specific molecular docking and conformational analysis studies have not been reported in the available literature. Research in this area would be required to understand its specific binding poses and interaction patterns with potential biological targets. nih.gov

In Silico Bioavailability Prediction Studies

In silico tools play a vital role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures.

Assessment of Drug-Likeness Properties

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five and Veber's Rule. nih.gov Computational tools like SwissADME can calculate various physicochemical descriptors, including molecular weight (MW), octanol-water partition coefficient (LogP), number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA), to predict a compound's oral bioavailability. nih.gov

A specific in silico ADME and drug-likeness assessment for this compound has not been published. Such an analysis would be essential to evaluate its potential as an orally administered therapeutic agent.

Interactive Table 2: Predicted Drug-Likeness Properties (Note: Data for this compound is not available in the literature; this table is illustrative of typical parameters.)

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight (g/mol)Data not available≤ 500
LogPData not available≤ 5
Hydrogen Bond DonorsData not available≤ 5
Hydrogen Bond AcceptorsData not available≤ 10
Lipinski ViolationsData not available0

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. nih.govmdpi.com These calculations can determine properties like the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net Analysis of the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Detailed quantum chemical studies, including DFT analysis of the electronic structure and reactivity of this compound, are not present in the current scientific literature. These investigations would be valuable for understanding its intrinsic chemical properties and potential metabolic fate.

Interactive Table 3: Quantum Chemical Descriptors (Note: Data for this compound is not available in the literature; this table is illustrative.)

ParameterCalculated Value
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Oxoindoline-Benzamide Hybrid Molecules

The modular nature of 2-methyl-N-(2-oxoindolin-5-yl)benzamide allows for extensive structural modifications to optimize its pharmacological properties. Future synthetic endeavors will likely focus on creating a diverse library of analogues to establish a comprehensive structure-activity relationship (SAR).

Key synthetic strategies could involve:

Modification of the Oxoindoline Core: Introduction of various substituents on the aromatic ring and at the N1 and C3 positions of the oxoindoline nucleus can significantly influence binding affinity and selectivity. For instance, halogenation or the addition of small alkyl or alkoxy groups can modulate the electronic and steric properties of the molecule. rsc.org

Alterations to the Benzamide (B126) Moiety: The 2-methyl group on the benzamide ring can be replaced with other substituents, or its position can be varied to explore the steric and electronic requirements of the binding pocket of target proteins. The amide linker itself could be modified to alter the conformational flexibility of the molecule.

Hybridization with Other Pharmacophores: Conjugating the this compound scaffold with other known pharmacologically active moieties could lead to the development of multi-targeted agents with enhanced efficacy. dergipark.org.tr

The synthesis of these novel derivatives will likely employ established synthetic routes for N-aryl-2-oxoindoline and benzamide compounds, potentially utilizing modern synthetic methodologies like transition-metal-catalyzed cross-coupling reactions to improve efficiency and yield. nih.govrsc.org

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Future research should employ a range of advanced biophysical and computational techniques to elucidate its mechanism of action.

Potential Mechanistic Studies:

Technique Purpose
X-ray Crystallography To determine the three-dimensional structure of the compound bound to its target protein, revealing key binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy To study the dynamics of the compound-protein interaction in solution and to map the binding site.
Isothermal Titration Calorimetry (ITC) To measure the thermodynamic parameters of binding, such as enthalpy and entropy, providing insights into the driving forces of the interaction. mdpi.com
Surface Plasmon Resonance (SPR) To determine the kinetics of binding, including the association and dissociation rates of the compound from its target. reactionbiology.com
Computational Modeling and Molecular Dynamics Simulations To predict binding modes, rationalize SAR data, and simulate the dynamic behavior of the compound within the binding pocket of a target protein. biophysics.org

These investigations will provide a detailed picture of the binding mode, identify key amino acid residues involved in the interaction, and guide the design of next-generation inhibitors with improved potency and selectivity.

Exploration of New Biological Targets and Therapeutic Applications (In Vitro)

Given the established role of oxoindoline and benzamide scaffolds as kinase inhibitors, a primary focus of future in vitro studies will be to screen this compound against a broad panel of protein kinases. nih.govresearchgate.net Many kinases are implicated in the pathogenesis of cancer, inflammatory diseases, and neurodegenerative disorders. catapult.org.uk

Potential In Vitro Investigations:

Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary targets and assess its selectivity profile. nih.goveurofinsdiscovery.com This can be achieved through various assay formats, including radiometric assays, fluorescence-based assays, and label-free methods. eurofinsdiscovery.comreactionbiology.com

Cell-Based Assays: Evaluating the compound's effect on cellular processes regulated by the identified target kinases. This includes assays for cell proliferation, apoptosis, migration, and invasion in relevant cancer cell lines. protagene.com

Exploration of Non-Kinase Targets: Investigating the potential of the compound to interact with other classes of enzymes or receptors, given the broad bioactivity of the oxoindoline and benzamide motifs. nih.govnih.gov For instance, some benzamide derivatives have shown activity against carbonic anhydrases and acetylcholinesterase. nih.gov

These in vitro studies will be instrumental in identifying the most promising therapeutic areas for the clinical development of this compound and its analogues.

Development of Targeted Delivery Systems for Oxoindoline-Benzamide Conjugates (Conceptual)

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems is a promising avenue for future research. These systems are designed to deliver the drug specifically to the site of action, such as a tumor, thereby increasing its local concentration and reducing systemic exposure. researchgate.net

Conceptual Targeted Delivery Strategies:

Delivery System Mechanism of Targeting
Liposomes Passive targeting through the enhanced permeability and retention (EPR) effect in tumors, or active targeting by functionalizing the liposome (B1194612) surface with ligands that bind to receptors overexpressed on cancer cells. researchgate.netnih.gov
Polymeric Nanoparticles Similar to liposomes, can achieve passive and active targeting. The polymer composition can be tuned to control the drug release profile. researchgate.netmedicaldesignandoutsourcing.com
Antibody-Drug Conjugates (ADCs) Covalently linking the compound to a monoclonal antibody that specifically recognizes a tumor-associated antigen.
Solid Lipid Nanoparticles (SLNs) Offer advantages in terms of stability and controlled release for oral delivery of kinase inhibitors. nih.gov

The design of these delivery systems will require careful consideration of the physicochemical properties of this compound and the specific biological target being pursued.

Application of Artificial Intelligence and Machine Learning in Oxoindoline-Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. labsyspharm.orgresearchgate.net These computational tools can be applied at various stages of the research and development of this compound.

Potential AI and ML Applications:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues based on their chemical structure, thus prioritizing the synthesis of the most promising compounds. researchgate.net

Virtual Screening: Using ML models to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific target kinase. acs.org

De Novo Drug Design: Employing generative AI models to design novel oxoindoline-benzamide derivatives with desired pharmacological properties.

Selectivity Prediction: Training ML models to predict the selectivity profile of a compound across the human kinome, helping to identify potential off-target effects early in the drug discovery process. nih.gov

By leveraging the power of AI and ML, researchers can significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.

Comprehensive In Vitro Profiling for Multi-Targeted Action

Many successful kinase inhibitors exhibit a multi-targeted profile, inhibiting several kinases involved in a particular disease pathway. researchgate.net A comprehensive in vitro profiling of this compound will be essential to determine if it acts as a single-target or multi-targeted agent.

Comprehensive In Vitro Profiling Assays:

Assay Type Information Gained
Biochemical Kinase Panels Quantitative assessment of inhibitory activity against a large number of purified kinases to determine the kinome-wide selectivity. nih.goveurofinsdiscovery.com
Cellular Target Engagement Assays Measuring the binding of the compound to its target kinases within a cellular context, confirming that it can reach and interact with its target in a more physiologically relevant environment. youtube.comresearchgate.net
Phenotypic Screening Evaluating the effect of the compound on the phenotype of various cancer cell lines to identify patterns of sensitivity that may suggest a multi-targeted mechanism of action. nih.gov
Chemical Proteomics Using affinity-based probes to identify the full spectrum of protein targets that the compound interacts with in a cell lysate. acs.org

A thorough understanding of the compound's selectivity and potential for multi-targeted activity will be critical for defining its therapeutic potential and for designing effective clinical trials in the future.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-N-(2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and indolinone amines. For example, a domino synthesis using iodine (I₂) and tert-butyl hydroperoxide (TBHP) under reflux conditions can yield benzamide derivatives (see Scheme 2 in ). Optimization includes adjusting stoichiometry, solvent polarity (e.g., CH₂Cl₂ or MeOH), and reaction time (1–18 hours) to improve yield . Catalysts like Pd/C or pyridine may enhance efficiency .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural identity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the amide proton (δ ~10–12 ppm) and aromatic protons (δ ~6.5–8.5 ppm). The 2-oxoindolin moiety shows distinct carbonyl carbon signals at δ ~165–175 ppm .
  • FTIR : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and indolinone C=O (~1700–1750 cm⁻¹). Hydrogen bonding patterns can be inferred from N–H stretching (~3200–3400 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradients) is standard . Recrystallization from MeOH or DMF/EtOH mixtures improves purity, particularly for X-ray-quality crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets (e.g., kinase inhibition)?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the benzamide or indolinone moieties (e.g., halogenation, alkylation) .
  • Step 2 : Test cellular potency using assays like pMEK suppression in KRAS mutant cell lines (IC₅₀ values) .
  • Step 3 : Correlate substituent electronic/hydrophobic properties with activity using QSAR models. For example, trifluoromethyl groups enhance metabolic stability .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer :

  • Challenge : Disorder in flexible substituents (e.g., methyl groups) or poor crystal packing.
  • Resolution : Use SHELX software for refinement . Optimize crystallization solvents (e.g., THF/water) to promote hydrogen-bonded networks (e.g., N–H···O interactions) . Monoclinic systems (space group P2₁/c) are common for benzamide derivatives .

Q. How should contradictions between in vitro and in vivo biological data be analyzed?

  • Methodological Answer :

  • Step 1 : Verify assay conditions (e.g., solubility in DMSO vs. physiological buffers). Poor solubility may artificially reduce in vitro activity .
  • Step 2 : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Step 3 : Use pharmacokinetic profiling (Cₘₐₓ, AUC) to adjust dosing regimens in xenograft models .

Q. What role do hydrogen-bonding networks play in molecular recognition or crystal packing?

  • Methodological Answer : Graph-set analysis (Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings from N–H···O bonds) . In this compound, intramolecular H-bonds stabilize the amide conformation, while intermolecular bonds dictate crystal lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.